Chemical Properties and Synthetic Applications of 4-[(Hydroxyimino)methyl]benzoic Acid: A Comprehensive Technical Guide
Chemical Properties and Synthetic Applications of 4-[(Hydroxyimino)methyl]benzoic Acid: A Comprehensive Technical Guide
Executive Summary
4-[(Hydroxyimino)methyl]benzoic acid (CAS: 3477-93-8), widely known as 4-carboxybenzaldehyde oxime, is a bifunctional organic compound characterized by the presence of both a carboxylic acid and an oxime functional group[1]. In industrial and pharmaceutical chemistry, it serves as a highly specific, stable intermediate for the synthesis of 4-aminomethylbenzoic acid (AMBA) and its derivatives. These downstream products are critical building blocks for antifibrinolytic agents, specialized polymers, and pseudopeptide synthesis[1][2].
This technical guide provides an in-depth analysis of the compound's physicochemical properties, the mechanistic rationale behind its synthesis, and self-validating protocols for its catalytic reduction into high-purity primary amines.
Physicochemical Profiling & Structural Analysis
The utility of 4-[(hydroxyimino)methyl]benzoic acid stems from its orthogonal reactivity. The carboxylic acid moiety allows for standard esterification or amide coupling, while the oxime group acts as a protected, reduction-ready precursor to a primary amine.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | 4-[(Hydroxyimino)methyl]benzoic acid | |
| Common Synonyms | 4-carboxybenzaldehyde oxime | [1] |
| CAS Registry Number | 3477-93-8 | [3] |
| Molecular Formula | C8H7NO3 | [3] |
| Molecular Weight | 165.15 g/mol | |
| Key Functional Groups | Carboxylic acid (-COOH), Oxime (-C=NOH) | [1] |
Mechanistic Synthesis: The Oximation Pathway
The synthesis of 4-[(hydroxyimino)methyl]benzoic acid is achieved via the condensation of 4-formylbenzoic acid with hydroxylamine hydrochloride[4].
Mechanistic Causality: Methanol is selected as the solvent because it readily dissolves both the organic precursor and the hydroxylamine salt, facilitating homogeneous reaction kinetics. The reaction intrinsically generates hydrochloric acid (HCl) as a byproduct. If left unneutralized, the acidic environment can catalyze the reverse hydrolysis of the oxime back into the aldehyde. Therefore, a precise pH adjustment to 7.5–8.0 using sodium hydroxide (NaOH) is required post-reaction. This base addition neutralizes the HCl, thermodynamically driving the equilibrium toward complete oxime formation and stabilizing the product for isolation[4].
Chemical synthesis pathway from 4-formylbenzoic acid to AMBA via the oxime intermediate.
Downstream Applications: Catalytic Reduction to AMBA
Direct reductive amination of aldehydes often suffers from poor selectivity, yielding unwanted secondary or tertiary amines. By isolating 4-[(hydroxyimino)methyl]benzoic acid as a stable intermediate, chemists can perform a highly selective catalytic reduction to yield primary amines (AMBA)[5][6].
Critical Process Parameters & Causality
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Catalyst Selection: Traditional methods utilizing Raney Nickel and ammonia require high pressure and generate toxic byproducts. Transitioning to 5-10% Palladium on Carbon (Pd/C) in an aqueous alkaline medium allows for lower hydrogen pressure (10 kg/cm ²) and near-perfect primary amine selectivity[5][6].
-
Alkali Control (NaOH): The stoichiometry of NaOH is the most critical variable. It must be maintained between 0.2 and 1.0 equivalents relative to the oxime. Causality: If NaOH is <0.2 eq, the conversion rate drops, and secondary amine dimers form. Conversely, if NaOH exceeds 1.0 eq, the ionic strength of the aqueous solution spikes, drastically lowering the solubility of hydrogen gas in the reaction medium and halting the reduction process[4][6].
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Agitation Dynamics: Hydrogenation in aqueous media is strictly mass-transfer limited. Causality: A high-shear stirring rate (1200–1700 rpm) is mandatory to overcome the gas-liquid barrier, ensuring that dissolved H₂ gas efficiently reaches the active sites on the solid Pd/C catalyst[5].
Table 2: Optimization Parameters for Catalytic Reduction
| Parameter | Optimal Range | Mechanistic Causality |
| NaOH Concentration | 0.5 – 1.0 equivalents | Suppresses dimer formation; >1.0 eq lowers H₂ solubility[4]. |
| Agitation Rate | 1200 – 1700 rpm | Overcomes gas-liquid mass transfer limitations of H₂[5]. |
| Hydrogen Pressure | 10 kg/cm ² | Provides sufficient thermodynamic driving force for reduction[6]. |
| Crystallization pH | 4.5 | Reaches the optimal solubility point for AMBA precipitation[5][7]. |
Self-Validating Experimental Workflows
To ensure trustworthiness and reproducibility, the following protocols are designed as closed-loop, self-validating systems featuring built-in analytical checkpoints.
Protocol A: Synthesis of the Oxime Intermediate
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Dissolution: Dissolve 4-formylbenzoic acid (e.g., 886 g) in 2000 g of methanol[4].
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Reagent Addition: Add an aqueous solution containing a slight molar excess of hydroxylamine hydrochloride (e.g., 450 g in 650 g water)[4].
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Reaction: Stir the mixture at 800 rpm at 25–35 °C for 2 hours.
-
[Validation Checkpoint 1]: Pull an aliquot and analyze via HPLC. Proceed only when the 4-formylbenzoic acid peak is completely consumed.
-
Neutralization: Under vigorous stirring (1300 rpm), slowly add a 30% aqueous NaOH solution until the pH stabilizes exactly between 7.5 and 8.0[4][6].
-
Isolation: Filter the resulting precipitate and dry at 80 °C under atmospheric pressure to yield 4-[(hydroxyimino)methyl]benzoic acid[6].
Protocol B: Catalytic Reduction to AMBA
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Reactor Charging: In a high-pressure autoclave, combine the oxime intermediate, water, 5 wt% Pd/C catalyst, and NaOH (strictly 0.5 to 1.0 equivalents based on oxime weight)[6].
-
Hydrogenation: Purge the vessel, pressurize with H₂ gas to 10 kg/cm ², and initiate high-shear stirring at 1500 rpm at room temperature[6].
-
[Validation Checkpoint 2]: Monitor the hydrogen mass flow/pressure gauge. The reaction is deemed complete (typically ~3.5 hours) when H₂ uptake permanently plateaus, indicating full conversion[6].
-
Filtration: Vent the reactor and filter the mixture through a Celite pad to quantitatively remove the Pd/C catalyst.
-
Crystallization: Slowly add 10% aqueous HCl to the filtrate until the pH reaches exactly 4.5[5][7].
-
[Validation Checkpoint 3]: Filter the precipitated AMBA solid, recrystallize from methanol/water (1:1), and dry. Verify the product purity by confirming a melting point of 351.3–352.5 °C (for pure AMBA) or 282–285 °C (for the HCl salt)[4][5].
Self-validating experimental workflow for the synthesis and reduction of the oxime intermediate.
References
- Google Patents. CN102791677B - Preparation method of 4-aminomethylbenzoic acid.
- Google Patents. US20120296114A1 - Preparation method of 4-aminomethylbenzoic acid.
-
European Patent Office. EP 2524909 B1 - PREPARATION METHOD OF 4-AMINOMETHYLBENZOIC ACID. Retrieved from [Link]
-
BIOFOUNT. 3477-93-8 | 4-[(hydroxyimino)methyl]benzoic acid. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 4-(Aminomethyl)-3-chloro-benzoic acid | 165530-43-8 | Benchchem [benchchem.com]
- 3. 3477-93-8|4-[(hydroxyimino)methyl]benzoic acid|4-[(hydroxyimino)methyl]benzoic acid|-范德生物科技公司 [bio-fount.com]
- 4. US20120296114A1 - Preparation method of 4-aminomethylbenzoic acid - Google Patents [patents.google.com]
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